Oxirane-2,2-dicarbonitrile
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Overview
Description
Oxirane-2,2-dicarbonitrile is a chemical compound characterized by the presence of an oxirane ring and two cyano groups. It is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxirane-2,2-dicarbonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in organic synthesis. Another common method is the epoxidation of vinyl cyanides using lithium hypochlorite in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Darzens reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Oxirane-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane-2,2-dicarboxamides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Tertiary amines and carboxylic acids are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxirane-2,2-dicarboxamides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Oxirane-2,2-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxirane-2,2-dicarbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. The compound’s cyano groups also play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Oxirane-2,2-dicarboxamides: These compounds are similar in structure but contain amide groups instead of cyano groups.
Vinyl cyanides: These compounds are precursors in the synthesis of oxirane-2,2-dicarbonitrile and share similar reactivity.
Uniqueness: this compound is unique due to its bifunctional nature, combining the reactivity of both the oxirane ring and the cyano groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
105805-08-1 |
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Molecular Formula |
C4H2N2O |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
oxirane-2,2-dicarbonitrile |
InChI |
InChI=1S/C4H2N2O/c5-1-4(2-6)3-7-4/h3H2 |
InChI Key |
RVSSNDYLRINIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C#N)C#N |
Origin of Product |
United States |
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